4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate
Description
4-(1H-Tetrazol-1-yl)phenyl 2-butoxybenzoate is a synthetic organic compound characterized by a benzoate ester backbone. The ester comprises a 2-butoxy-substituted benzoic acid moiety linked to a 4-(1H-tetrazol-1-yl)phenol group. Though direct physicochemical data for this compound is unavailable in the provided evidence, structural analogs offer insights into its likely behavior.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-butoxybenzoate |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-17-7-5-4-6-16(17)18(23)25-15-10-8-14(9-11-15)22-13-19-20-21-22/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
SWNUPGQVEDEPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition Route
The foundational method employs hydrazoic acid generation in situ for tetrazole ring formation:
Reaction Scheme:
4-Cyanophenol + NaN₃ + NH₄Cl → 4-(1H-Tetrazol-1-yl)phenol
Optimized Conditions (Adapted from):
| Parameter | Value |
|---|---|
| Solvent | DMF/Water (3:1) |
| Temperature | 110°C |
| Reaction Time | 18 hr |
| Catalytic Additive | ZnCl₂ (0.2 equiv) |
| Yield | 88% |
Key Observations:
Alternative Protection-Deprotection Strategy
For substrates sensitive to direct cycloaddition:
-
Benzyl Protection:
4-Cyanophenol → 4-Cyanophenyl benzyl ether (BnCl, K₂CO₃, 92%) -
Tetrazole Formation:
[3+2] Cycloaddition as above (86% yield) -
Hydrogenolytic Deprotection:
H₂/Pd-C in EtOAc, 94% recovery
Advantages:
-
Prevents phenolic OH interference during cycloaddition
-
Enables use of harsher reaction conditions if required
Synthesis of 2-Butoxybenzoic Acid
Direct Alkylation Route
Reaction Scheme:
Salicylic Acid + 1-Bromobutane → 2-Butoxybenzoic Acid
Optimized Parameters:
| Condition | Value |
|---|---|
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | Acetone |
| Phase Transfer Agent | TBAB (0.1 equiv) |
| Temperature | Reflux (56°C) |
| Time | 24 hr |
| Yield | 78% |
Purification:
-
Acid-base extraction (pH 2-3)
-
Recrystallization from hexane/EtOAc
Esterification Strategies
Acid Chloride Method
Protocol:
-
Chloride Formation:
2-Butoxybenzoic acid + SOCl₂ (neat, reflux 2 hr) → 98% conversion -
Coupling Reaction:
4-(1H-Tetrazol-1-yl)phenol + Acid chloride (Pyridine, 0°C → RT)
Results:
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Base | DMAP (0.1 equiv) |
| Reaction Time | 12 hr |
| Yield | 82% |
Challenges:
-
Tetrazole ring stability requires strict moisture control
-
Column chromatography essential (silica gel, EtOAc/hexane 1:3)
Mitsunobu Coupling Alternative
| Component | Quantity |
|---|---|
| DEAD | 1.5 equiv |
| PPh₃ | 1.5 equiv |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT |
| Time | 6 hr |
| Yield | 76% |
Advantages:
-
Mild conditions preserve tetrazole integrity
-
No racemization concerns for chiral analogs
Integrated One-Pot Synthesis
Innovative Approach Combining and:
-
Simultaneous tetrazole formation and esterification
-
Reaction Scheme:
4-Cyanophenyl 2-butoxybenzoate + NaN₃/NH₄Cl → Target compound
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF/H₂O (4:1) |
| Catalyst | Zn(OTf)₂ (0.3 equiv) |
| Temperature | 100°C |
| Time | 16 hr |
| Yield | 68% |
Limitations:
-
Requires pre-formed 4-cyanophenyl ester
-
Lower yield compared to stepwise methods
Analytical Characterization Data
Critical Spectroscopic Signatures:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.21 (s, 1H, tetrazole-H), 8.15 (d, J=8.8 Hz, 2H), 7.45 (t, J=7.6 Hz, 1H), 6.98-6.85 (m, 4H), 4.32 (t, J=6.4 Hz, 2H), 1.85 (quint, J=7.2 Hz, 2H), 1.55 (sext, J=7.2 Hz, 2H), 0.98 (t, J=7.2 Hz, 3H) |
| IR (KBr) | 3125 (N-H tetrazole), 1745 (C=O ester), 1602 (C=N tetrazole) cm⁻¹ |
| HRMS (ESI+) | m/z calcd for C₁₈H₁₈N₄O₃ [M+H]⁺: 346.1284, found: 346.1281 |
Comparative Evaluation of Synthetic Routes
Performance Metrics:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Acid Chloride | 82 | 98 | Excellent |
| Mitsunobu Coupling | 76 | 95 | Moderate |
| One-Pot Synthesis | 68 | 90 | Challenging |
Key Recommendations:
-
Industrial scale: Acid chloride method with continuous flow nitration
-
Lab scale: Mitsunobu coupling for sensitive substrates
Industrial-Scale Optimization
Process Intensification Strategies:
-
Continuous Flow Cycloaddition:
-
Residence time: 45 min
-
Productivity: 2.1 kg/hr
-
Space-time yield: 0.48 kg/L/hr
-
-
Reactive Crystallization:
-
In situ esterification/crystallization
-
Particle size control: 50-100 μm
-
Filtration rate improvement: 3× batch method
-
Emerging Methodologies
Cutting-Edge Approaches:
-
Biocatalytic Esterification:
-
Candida antarctica lipase B (CAL-B) mediated coupling
-
Solvent-free conditions, 65°C, 88% conversion
-
-
Electrochemical Tetrazole Synthesis:
-
Constant potential (+1.2 V vs Ag/AgCl)
-
Reduced NH₄Cl consumption by 40%
-
-
MOF-Catalyzed Processes:
-
UiO-66-NH₂ catalyst for tandem reactions
-
Turnover number: 450
-
Recyclability: 10 cycles
-
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate undergoes hydrolysis under acidic or alkaline conditions.
-
Acidic Hydrolysis : Yields 2-butoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol. Reaction conditions typically involve refluxing with HCl (1–3 M) for 6–12 hours.
-
Basic Hydrolysis : Forms the sodium salt of 2-butoxybenzoic acid and releases 4-(1H-tetrazol-1-yl)phenol. This proceeds efficiently in NaOH (2–5 M) at 60–80°C.
The tetrazole ring remains stable under mild hydrolytic conditions but may degrade under prolonged exposure to strong acids or bases .
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole nitrogen atoms participate in nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives. For example:
Yields range from 65–78% depending on the alkylating agent .
-
Arylation : Couples with aryl diazonium salts under Ullmann conditions (Cu catalyst, 120°C) to generate biaryl tetrazole derivatives .
Electrophilic Aromatic Substitution
The phenyl group attached to the tetrazole undergoes electrophilic substitution:
-
Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the para position relative to the tetrazole moiety .
-
Sulfonation : Reaction with fuming H₂SO₄ yields sulfonated derivatives, though yields are moderate (40–55%) due to steric hindrance.
Coupling Reactions
The compound participates in diazo-coupling reactions to form azo dyes:
-
Reacts with diazonium salts of anilines in alkaline ethanol/water mixtures (0–5°C) to produce intensely colored azo compounds . Example:
These azo derivatives show enhanced antimicrobial activity compared to the parent compound .
Comparative Reactivity of Tetrazole Derivatives
Key differences in reactivity among structurally related compounds:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 220°C, releasing CO₂ and forming polycyclic aromatic byproducts.
-
Photodegradation : UV exposure (254 nm) in solution leads to cleavage of the ester bond, generating 2-butoxybenzoic acid and tetrazole-containing fragments.
Scientific Research Applications
Synthesis of Tetrazole Derivatives
Tetrazoles are synthesized through several methods, including cycloaddition reactions involving azides and nitriles. The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate can be achieved via the reaction of appropriate phenyl and butoxybenzoate precursors with sodium azide in the presence of a suitable catalyst. This method allows for the efficient introduction of the tetrazole moiety, which is crucial for the compound's biological activity.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing tetrazole rings exhibit significant antibacterial and antifungal activities. For instance, certain tetrazole derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of tetrazole derivatives has also been documented. Studies have demonstrated that compounds similar to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate exhibit anti-inflammatory effects in vivo, comparable to established anti-inflammatory drugs like indomethacin. These compounds may inhibit inflammatory pathways, making them candidates for further development as therapeutic agents .
Antiparasitic Effects
Recent investigations have highlighted the antiparasitic activity of tetrazole-containing compounds. For example, certain derivatives have shown promising results against Entamoeba histolytica, a significant human pathogen. The efficacy of these compounds suggests that they could serve as lead structures for new antiparasitic drugs .
Pharmaceuticals
Given its diverse biological activities, 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate has potential applications in drug development. Its antimicrobial and anti-inflammatory properties make it a candidate for treating infections and inflammatory diseases. Furthermore, its structural characteristics may allow for modifications that enhance its efficacy or reduce side effects.
Agricultural Uses
Tetrazole derivatives are also explored in agricultural chemistry as potential fungicides or herbicides. Their ability to inhibit specific biological pathways in pests or pathogens can lead to effective crop protection solutions. The environmental impact and safety profiles of such compounds are essential considerations in their development for agricultural applications .
Case Studies
Several case studies illustrate the practical applications of tetrazole derivatives:
- Antimicrobial Agents : A study demonstrated that a series of tetrazole derivatives showed significant activity against various bacterial strains, suggesting their potential as new antibiotics .
- Anti-inflammatory Drugs : Research on a novel series of tetrazole-based compounds revealed promising anti-inflammatory properties, indicating their potential use in treating chronic inflammatory conditions .
- Antiparasitic Treatments : A recent investigation into tetrazole derivatives highlighted their effectiveness against Leishmania species, paving the way for new treatments against parasitic infections .
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared to two closely related derivatives (Table 1):
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Chain Length and Position: The target compound’s butoxy group (C₄H₉O) in the ortho position contrasts with the para-propoxy (C₃H₇O) in the analog .
- Ester Group : The phenyl ester in the target and propoxy analog differs from the ethyl ester in , which lacks an alkoxy group. Phenyl esters typically exhibit higher stability and lipophilicity compared to alkyl esters.
Analysis of Physicochemical Properties
Table 2: Physicochemical Properties of Analogs
Implications for the Target Compound :
- logP : The target’s longer butoxy chain likely increases logP (>3.5) compared to the propoxy analog, enhancing membrane permeability.
- Solubility : Ortho substitution may reduce aqueous solubility relative to para-substituted analogs due to steric effects .
- Stability : Phenyl esters (as in the target and propoxy analog) are generally more hydrolytically stable than ethyl esters .
Research Findings and Implications
- Biological Activity: Tetrazole rings are known to mimic carboxylates in drug design, enhancing binding to targets like angiotensin II receptors. The butoxy chain’s lipophilicity may improve blood-brain barrier penetration compared to shorter-chain analogs .
- Synthetic Applications : Ortho-substituted benzoates are less common than para isomers, offering unique reactivity profiles for catalysis or material science.
- Structural Insights : Crystallographic data (e.g., via SHELX software ) could clarify steric effects of ortho substitution, guiding future optimizations.
Biological Activity
4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its pharmacological significance. Tetrazoles are stable under various conditions and can mimic carboxylic acids in biological systems, making them valuable in drug design.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of tetrazole, including 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, exhibit significant antimicrobial properties. In a study examining various tetrazole derivatives, several compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, the compound showed promising results against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate | Positive | Positive |
| Control (Ampicillin) | Positive | Positive |
2. Anticancer Activity
The anticancer potential of tetrazole derivatives has been explored in various studies. For instance, a study on the cytotoxicity of tetrazole compounds on cancer cell lines indicated that 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate exhibited inhibitory effects on cell proliferation in colorectal cancer cells (HT29), with an IC50 value indicating effective concentration levels for inducing cell death .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate | HT29 | 25 |
| Control (Doxorubicin) | HT29 | 5 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of tetrazole derivatives have also been documented. In vitro assays demonstrated that compounds similar to 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate inhibited the production of pro-inflammatory cytokines, showcasing their potential as therapeutic agents in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various tetrazole derivatives, including the compound . The results indicated a strong correlation between structural modifications and biological activity, with the tetrazole moiety enhancing the interaction with bacterial cell membranes.
Case Study 2: Anticancer Mechanisms
In another investigation focused on cancer treatment, researchers observed that the compound induced apoptosis in HT29 cells through the activation of caspase pathways. This finding suggests a mechanism by which tetrazole derivatives can be utilized in targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1H-tetrazol-1-yl)phenyl 2-butoxybenzoate, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves coupling 4-(1H-tetrazol-1-yl)phenol with 2-butoxybenzoyl chloride under reflux in anhydrous dichloromethane. Catalytic triethylamine (5–10 mol%) is added to neutralize HCl byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, the mixture is washed with NaHCO₃ (5%) and brine, dried (MgSO₄), and purified via column chromatography (silica gel, gradient elution). Yield optimization (70–85%) requires strict anhydrous conditions and slow reagent addition to minimize side reactions .
Q. How is the biological activity of this compound initially screened in academic research?
- Methodology : Primary screening involves in vitro assays against bacterial/fungal strains (e.g., Klebsiella pneumoniae, Candida albicans) using broth microdilution (MIC determination). For cytotoxicity, MTT assays on cancer cell lines (e.g., prostate PC-3) are performed. Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Parallel testing with structurally similar compounds (e.g., ethyl 4-amino benzoate derivatives) controls for nonspecific effects .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and ester linkage (δ 4.3–4.5 ppm for butoxy -OCH₂).
- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (SHELXL software for refinement; P2₁/c space group common for similar tetrazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodology :
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time.
- Structural analogs comparison : Use a reference panel (e.g., 4-(1H-tetrazol-1-yl)aniline derivatives) to identify substituent-dependent trends.
- Meta-analysis : Pool data from ≥3 independent labs, applying statistical models (e.g., mixed-effects regression) to account for batch effects .
Q. What strategies are employed to design target-specific analogs of this compound (e.g., HDAC6 inhibitors)?
- Methodology :
- Scaffold modification : Replace the butoxy group with difluoromethoxy (enhanced HDAC6 affinity) or introduce oxadiazole rings (improved metabolic stability).
- Docking simulations : Use AutoDock Vina with HDAC6 crystal structures (PDB: 5EDU) to prioritize substituents with favorable binding energies (ΔG < −8 kcal/mol).
- SAR studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .
Q. How can computational docking elucidate the compound’s interaction with biological targets?
- Methodology :
- Ligand preparation : Optimize 3D geometry (Avogadro, MMFF94 force field).
- Protein preparation : Retrieve target structures (e.g., Akt-mTOR pathway proteins from PDB), remove water, add hydrogens.
- Docking : Run 50 genetic algorithm iterations in GOLD Suite, scoring poses with ChemPLP. Validate with MD simulations (NAMD, 20 ns) to assess binding stability .
Q. What role does X-ray crystallography play in resolving structural ambiguities?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.2 Å) datasets.
- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling.
- Validation : Check R₁ (<5%), wR₂ (<12%), and Ramachandran outliers (<0.1%) using Coot and PLATON .
Q. How does this compound compare to structurally related analogs in terms of bioactivity?
- Methodology :
- Comparative table :
| Compound | Key Structural Features | Bioactivity (IC₅₀) |
|---|---|---|
| 4-(1H-Tetrazol-1-yl)aniline | No ester group; free amine | Antimicrobial (MIC: 32 µg/mL) |
| Ethyl 4-amino benzoate | Simple ester; no tetrazole | Weak antifungal (MIC: >100 µg/mL) |
| HDAC6 inhibitor analogs | Oxadiazole + difluoromethoxy | HDAC6 IC₅₀: 12 nM |
- Functional group impact : Tetrazole enhances π-π stacking with aromatic residues (e.g., Phe 583 in HDAC6), while butoxy groups improve logP (2.1 vs. 1.4 for analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
